molecular formula C12H15IN2O B14717776 1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide CAS No. 18704-52-4

1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide

Cat. No.: B14717776
CAS No.: 18704-52-4
M. Wt: 330.16 g/mol
InChI Key: AZKZKZZWBMNDRX-UHFFFAOYSA-M
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Description

1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide is a quaternary ammonium salt that features a pyridinium core substituted with an ethyl group and an isoxazole ring

Preparation Methods

The synthesis of 1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide typically involves the quaternization of 4-(3-ethyl-5-isoxazolyl)pyridine with ethyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide under reflux conditions. The reaction proceeds as follows:

    Starting Materials: 4-(3-ethyl-5-isoxazolyl)pyridine and ethyl iodide.

    Reaction Conditions: Reflux in acetonitrile or dimethylformamide.

    Procedure: The starting materials are mixed in the solvent and heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as halides, cyanides, or thiolates, under appropriate conditions.

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative using reducing agents like sodium borohydride.

Common reagents and conditions for these reactions include:

    Nucleophilic Substitution: Sodium cyanide in dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

Major products formed from these reactions include substituted pyridinium salts, pyridinium N-oxides, and dihydropyridine derivatives.

Scientific Research Applications

1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor for the synthesis of bioactive molecules, including antimicrobial and anticancer agents.

    Materials Science: The compound can be used in the development of ionic liquids and as a component in the synthesis of advanced materials with specific electronic properties.

    Biological Studies: It serves as a probe for studying the interactions of pyridinium salts with biological membranes and proteins.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide involves its interaction with biological targets such as enzymes and receptors. The pyridinium moiety can interact with negatively charged sites on proteins, while the isoxazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-Ethyl-4-(3-ethyl-5-isoxazolyl)pyridinium iodide include:

    1-Ethyl-4-(methoxycarbonyl)pyridinium iodide: This compound has a methoxycarbonyl group instead of the isoxazole ring, which affects its reactivity and applications.

    1-Ethyl-4-(3,4-(methylenedioxy)-styryl)-pyridinium iodide:

The uniqueness of this compound lies in its combination of the pyridinium and isoxazole moieties, which confer distinct chemical reactivity and biological activity compared to other pyridinium salts.

Properties

CAS No.

18704-52-4

Molecular Formula

C12H15IN2O

Molecular Weight

330.16 g/mol

IUPAC Name

3-ethyl-5-(1-ethylpyridin-1-ium-4-yl)-1,2-oxazole;iodide

InChI

InChI=1S/C12H15N2O.HI/c1-3-11-9-12(15-13-11)10-5-7-14(4-2)8-6-10;/h5-9H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

AZKZKZZWBMNDRX-UHFFFAOYSA-M

Canonical SMILES

CCC1=NOC(=C1)C2=CC=[N+](C=C2)CC.[I-]

Origin of Product

United States

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